molecular formula C23H34S B12593198 2-[(Dodecylsulfanyl)methyl]naphthalene CAS No. 583859-07-8

2-[(Dodecylsulfanyl)methyl]naphthalene

Cat. No.: B12593198
CAS No.: 583859-07-8
M. Wt: 342.6 g/mol
InChI Key: XSQKGYHTSQYDGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Dodecylsulfanyl)methyl]naphthalene: is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with a dodecylsulfanyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dodecylsulfanyl)methyl]naphthalene typically involves the reaction of 2-methylnaphthalene with dodecylthiol in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: A Lewis acid such as aluminum chloride or boron trifluoride.

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(Dodecylsulfanyl)methyl]naphthalene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group, yielding the parent naphthalene.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of naphthalene.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

2-[(Dodecylsulfanyl)methyl]naphthalene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2-[(Dodecylsulfanyl)methyl]naphthalene involves its interaction with molecular targets through its sulfanyl group. This group can form hydrogen bonds and engage in hydrophobic interactions with various biomolecules. The naphthalene ring can also participate in π-π stacking interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylnaphthalene: Lacks the dodecylsulfanyl group, making it less hydrophobic and less reactive in certain chemical reactions.

    2,6-Bis[(dodecylsulfanyl)methyl]naphthalene: Contains two dodecylsulfanyl groups, increasing its hydrophobicity and potential for interaction with biological membranes.

    2,5-Bis[(dodecylsulfanyl)methyl]hydroquinone: Similar in structure but with a hydroquinone core, offering different redox properties.

Uniqueness

2-[(Dodecylsulfanyl)methyl]naphthalene is unique due to its single dodecylsulfanyl substitution, which provides a balance between hydrophobicity and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

583859-07-8

Molecular Formula

C23H34S

Molecular Weight

342.6 g/mol

IUPAC Name

2-(dodecylsulfanylmethyl)naphthalene

InChI

InChI=1S/C23H34S/c1-2-3-4-5-6-7-8-9-10-13-18-24-20-21-16-17-22-14-11-12-15-23(22)19-21/h11-12,14-17,19H,2-10,13,18,20H2,1H3

InChI Key

XSQKGYHTSQYDGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.